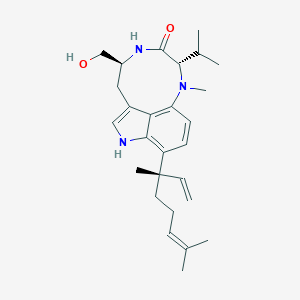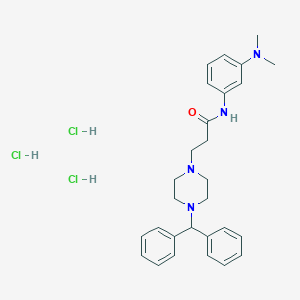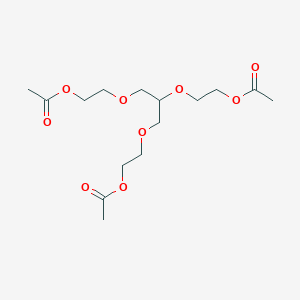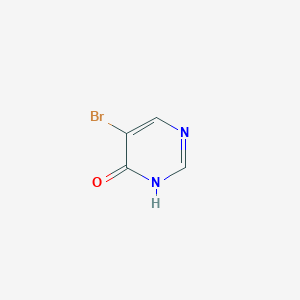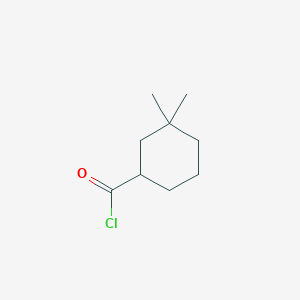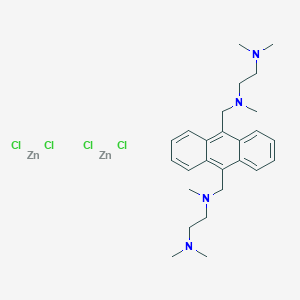
5'-磷酸腺苷钠盐
描述
Adenosine 5’-phosphosulfate (APS) is a sulfated adenosine monophosphate compound. Its chemical formula is C₁₀H₁₄N₅O₁₀PS , and it has a molecular weight of 427.28 g/mol . APS is used as a substrate for adenosine triphosphate (ATP) sulfurylase in various biochemical assays . It plays a crucial role in pyrophosphate regeneration-dependent detection assays.
Synthesis Analysis
APS is synthesized through a series of enzymatic reactions. ATP sulfurylase catalyzes the conversion of adenosine triphosphate (ATP) and inorganic sulfate to APS. This reaction completes a PP(i)-recycling loop , allowing for exponential ATP amplification in assays that rely on firefly luciferase ATP luminescence and other pyrophosphate regeneration-dependent detection methods .
Molecular Structure Analysis
H | N - C - C - O - P(=O)(O-) - O | | | H O O | S Chemical Reactions Analysis
- ATP Sulfurylase Reaction : APS serves as a substrate for ATP sulfurylase, which converts APS and inorganic sulfate into adenosine 3’-phosphate 5’-phosphosulfate (PAPS) . PAPS is essential for sulfation reactions in various biological processes .
- Pyrophosphate Regeneration : APS is involved in assays that rely on pyrophosphate regeneration. By recycling inorganic pyrophosphate (PP(i)), APS contributes to the accurate quantification of ATP and other pyrophosphate-dependent reactions .
Physical And Chemical Properties Analysis
科学研究应用
Regulation of Sulfate Assimilation
Adenosine 5’-phosphosulfate (APS) plays a crucial role in the regulation of sulfate assimilation, particularly in response to salt stress in plants . The key enzyme of sulfate assimilation, adenosine 5′-phosphosulfate reductase (APR), is regulated by salt stress in an ABA-independent manner . This regulation is essential for plants to adapt to various stress conditions .
Role in Plant Stress Defense
APS is involved in the production of sulfur-containing compounds, which play an important role in plant stress defense . These compounds are essential for the detoxification of reactive oxygen species (ROS), which are generated under stress conditions and can potentially damage cell structures .
Involvement in Glutathione Synthesis
Glutathione, a tripeptide composed of Glu, Cys, and Gly, plays a pivotal role in defense against various stresses . APS, being a part of the sulfate reduction process, is linked to the demand for glutathione and the rate of sulfate reduction .
Role in ATP Amplification
APS is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP (i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays .
Role in Sulfate-Reducing Bacteria
In sulfate-reducing bacteria (SRB), APS is reduced to adenosine-monophosphate (AMP) and sulfite by adenylylsulfate reductase . This process is part of the initial stage of sulfate activation in these bacteria .
Role in Environmental Adaptation of SRB
The affinity data for substrates (i.e., sulfite) were found to be 10 times higher for SRB strains isolated from environmental (soil) ecotopes than for strains from the human intestine . This suggests that APS plays a role in the environmental adaptation of these bacteria .
作用机制
Target of Action
Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .
Mode of Action
APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .
Biochemical Pathways
APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .
Result of Action
The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .
Action Environment
The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .
属性
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585066 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-phosphosulfate sodium salt | |
CAS RN |
102029-95-8 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-phosphosulfate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)

